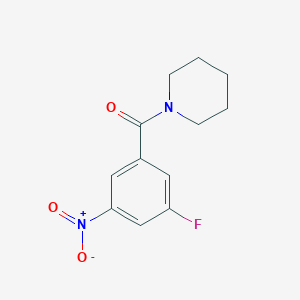

1-(3-Fluoro-5-nitrobenzoyl)piperidine

Description

1-(3-Fluoro-5-nitrobenzoyl)piperidine is a synthetic compound featuring a piperidine ring substituted with a benzoyl group containing nitro (-NO₂) and fluoro (-F) substituents at the 3- and 5-positions, respectively. The benzoyl group in this compound introduces aromaticity and electronic effects, while the nitro and fluoro substituents likely influence reactivity, solubility, and bioactivity. This suggests that this compound may similarly target neurological pathways, though further studies are required.

Properties

IUPAC Name |

(3-fluoro-5-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAAWSPZIMCBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoro-5-nitrobenzoyl)piperidine typically involves multi-step reactions. One common method includes the acylation of piperidine with 3-fluoro-5-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

1-(3-Fluoro-5-nitrobenzoyl)piperidine undergoes various chemical reactions, including:

Substitution: The fluorine atom on the benzoyl ring can be substituted with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium methoxide for nucleophilic substitution, and m-chloroperbenzoic acid for oxidation. Major products formed from these reactions include amino derivatives, substituted benzoyl piperidines, and N-oxide derivatives .

Scientific Research Applications

1-(3-Fluoro-5-nitrobenzoyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-nitrobenzoyl)piperidine and its derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atom can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(3-Fluoro-5-nitrobenzoyl)piperidine and related piperidine derivatives:

Substituent Effects on Bioactivity

- Nitro and Fluoro Groups : The electron-withdrawing nitro group in this compound may enhance binding to receptors like AMPA or S1R by polarizing the benzoyl ring. Fluoro substituents often improve metabolic stability and membrane permeability, as seen in CNS-targeting drugs .

- Hydrophobic vs. Polar Substituents : Compounds with bulky hydrophobic groups (e.g., 3-phenylbutyl in S1R ligands) exhibit altered docking orientations, favoring interactions with hydrophobic pockets near helices α4/α5 . In contrast, polar groups like 1,3-benzodioxole in 1-BCP may enhance water solubility and receptor affinity .

Pharmacological Implications

- Receptor Binding: The benzoyl group in this compound may mimic endogenous ligands at AMPA or histamine H3 receptors, similar to 1-BCP and patented heterocyclic piperidine antagonists .

- Comparison with Analgesics: Unlike PCP derivatives (e.g., 1-(1-phenylcyclohexyl)piperidine), which act as NMDA antagonists , the target compound’s nitro/fluoro substituents might steer activity toward non-opioid pathways.

Key Research Findings and Contradictions

- Docking Studies : 1-(3-Phenylbutyl)piperidine derivatives with large hydrophobic groups showed RMSD > 4 Å when oriented opposite to reference ligands, yet maintained salt bridges with Glu172 . This suggests that substituent size and orientation critically affect binding, a factor relevant to this compound’s nitro/fluoro placement.

- Contradictions : While 1-BCP’s anti-fatigue activity correlated with AMPA receptor affinity , other piperidine derivatives (e.g., S1R ligands) prioritized hydrophobic interactions over polar groups . This highlights the need for target-specific optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.